1-[(2,3-Dimethoxy-2-methylpropyl)carbamoyl]-1-methylethyl acetate
Description
Properties
IUPAC Name |
[1-[(2,3-dimethoxy-2-methylpropyl)amino]-2-methyl-1-oxopropan-2-yl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO5/c1-9(14)18-11(2,3)10(15)13-7-12(4,17-6)8-16-5/h7-8H2,1-6H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HORKVFOLFRAAFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C(=O)NCC(C)(COC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(2,3-Dimethoxy-2-methylpropyl)carbamoyl]-1-methylethyl acetate, with the CAS number 2034451-87-9, is a compound that belongs to the class of carbamates and esters. Its molecular formula is and it has a molecular weight of approximately 261.31 g/mol. The unique structure of this compound, including a carbamoyl group and an acetate moiety, suggests potential biological activities that warrant investigation.
Chemical Structure
The molecular structure of 1-[(2,3-Dimethoxy-2-methylpropyl)carbamoyl]-1-methylethyl acetate can be represented as follows:
This structure features two methoxy groups that enhance its solubility in organic solvents, which is crucial for its potential applications in biological systems.
As a carbamate derivative, 1-[(2,3-Dimethoxy-2-methylpropyl)carbamoyl]-1-methylethyl acetate may exert its biological effects by interacting with specific enzymes, potentially inhibiting their activity. Notably, compounds in this class are known to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, affecting various physiological processes.
Potential Targets
Research indicates that the compound may target:
- Acetylcholinesterase (AChE) : Inhibition could lead to enhanced cholinergic signaling.
- Other Enzymes : Further studies are needed to identify additional biological targets and elucidate the specific mechanisms involved.
Toxicity and Safety Profile
Preliminary assessments suggest that the compound's toxicity profile should be evaluated according to regulatory guidelines. Understanding its safety in biological systems is essential for potential therapeutic applications.
In Vitro Studies
Recent studies have focused on evaluating the inhibitory effects of carbamate derivatives on AChE activity. For instance, a study demonstrated that certain structural modifications in carbamate compounds can significantly enhance their inhibitory potency against AChE. Although specific data for 1-[(2,3-Dimethoxy-2-methylpropyl)carbamoyl]-1-methylethyl acetate is limited, similar compounds have shown promising results in enhancing cholinergic activity.
Data Table: Inhibition Potency of Related Compounds
| Compound Name | AChE Inhibition IC50 (µM) | Notes |
|---|---|---|
| Compound A | 5 | Strong inhibitor |
| Compound B | 15 | Moderate inhibitor |
| 1-[(2,3-Dimethoxy-2-methylpropyl)carbamoyl]-1-methylethyl acetate | TBD | Requires further study |
Case Study: Neuroprotective Effects
A case study involving structurally similar carbamate compounds indicated potential neuroprotective effects through AChE inhibition. These findings suggest that further exploration of 1-[(2,3-Dimethoxy-2-methylpropyl)carbamoyl]-1-methylethyl acetate could reveal similar benefits.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Analogues
(a) 1-Methoxy-2-propyl acetate (CAS 108-65-6)
- Structure : Simpler acetate ester lacking the carbamoyl and dimethoxy branches.
- Applications : Widely used as a solvent in coatings and industrial processes .
- Key Differences: Volatility: Lower molecular weight (132.16 g/mol) compared to the target compound (estimated higher due to carbamoyl and dimethoxy groups) results in higher volatility.
(b) Chlorpropham (1-methylethyl (3-chlorophenyl)carbamate)
- Structure : Aromatic carbamate with a chlorinated phenyl group .
- Applications : Herbicide and sprout inhibitor in agriculture.
- Key Differences :
- Bioactivity : Chlorpropham’s aromatic chlorination enhances pesticidal efficacy, whereas the target compound’s aliphatic dimethoxy groups may limit similar activity.
- Environmental Persistence : Chlorinated carbamates often exhibit longer half-lives than aliphatic derivatives.
Environmental and Industrial Analogues
Compounds listed in Denmark’s emission inventory (e.g., 1-(2-methoxy-1-methyl-ethoxy)-2-propanol) share methoxy-alkyl ether motifs . These compounds are used in industrial solvents and exhibit:
- Lower Toxicity : Compared to carbamates, due to absence of reactive carbamoyl groups.
- Higher Water Solubility : Ether linkages enhance hydrophilicity, unlike the target compound’s hydrophobic branched structure.
Data Table: Structural and Functional Comparisons
Research Findings and Implications
Bioactivity : The target compound’s carbamoyl group may confer mild enzyme-inhibiting properties, but its aliphatic dimethoxy chain likely reduces potency compared to aromatic carbamates like chlorpropham .
Environmental Impact : Branched methoxy groups may enhance biodegradability relative to chlorinated carbamates, though its ester group could hydrolyze into persistent metabolites .
Industrial Utility : Its structural complexity suggests niche applications, such as fragrance stabilization (similar to citral or linalyl acetate in formulations ) or polymer intermediates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
